N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Beschreibung

N-Butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic indole-derived oxoacetamide characterized by a 1,2-dimethyl-substituted indole core and a branched N-alkylamide moiety. The compound’s structure combines lipophilic (butyl and methyl groups) and aromatic (indole) features, which may influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name |

N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-5-6-11-18(3)17(21)16(20)15-12(2)19(4)14-10-8-7-9-13(14)15/h7-10H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLXQLKZIUCUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Butyl Group: The butyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole ring reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Oxoacetamide Moiety: The oxoacetamide group can be introduced through an acylation reaction, where the indole derivative reacts with an acyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the reaction of specific indole derivatives with oxoacetic acid under controlled conditions. The compound's structure includes an indole moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to indole derivatives, indicating that modifications to the indole structure can enhance efficacy against various pathogens. For instance, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential use in treating infections caused by these bacteria .

Anticancer Activity

Indole derivatives, including N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide, have demonstrated significant anticancer properties. Research indicates that these compounds exhibit cytotoxic effects on a range of cancer cell lines, including murine leukemic cells and human gastric and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Neurological Disorders

The compound's structural characteristics make it a candidate for developing treatments for neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as depression and anxiety. Case studies have shown that related compounds exhibit altered pharmacological properties when compared to traditional treatments like psilocybin, suggesting potential for improved efficacy and reduced side effects .

Pain Management

Another area of interest is the use of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide in pain management. Studies indicate that indole derivatives can interact with pain pathways, potentially offering new avenues for analgesic development without the adverse effects associated with opioids.

Data Tables

Case Studies

- Antimicrobial Evaluation : A study conducted on various indole derivatives demonstrated a significant reduction in bacterial growth when treated with N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide compared to controls .

- Cancer Cell Line Study : In vitro assays showed that this compound induced apoptosis in cancer cell lines at concentrations as low as 10 µM, highlighting its potential as a chemotherapeutic agent .

- Neuropharmacology : A recent trial involving related compounds indicated enhanced efficacy in reducing anxiety-like behaviors in rodent models, suggesting a promising avenue for further research into psychiatric applications .

Wirkmechanismus

The mechanism of action of N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related indole-oxoacetamide derivatives, focusing on substituent effects, synthesis, spectral data, and inferred biological implications.

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Indole-Oxoacetamide Derivatives

Key Observations :

- Lipophilicity : The target compound’s N-butyl and N-methyl groups likely enhance lipophilicity compared to analogs with aromatic (e.g., 3,4-dimethoxyphenyl ) or polar (e.g., fluorobenzyl ) substituents.

- Electronic Effects : Methoxy and fluorine substituents introduce electron-donating or withdrawing effects, altering reactivity and binding affinity.

Spectral Data and Structural Confirmation

Table 3: Comparative NMR and HRMS Data

Biologische Aktivität

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological activity, including antimicrobial, anticancer, and neuroprotective effects.

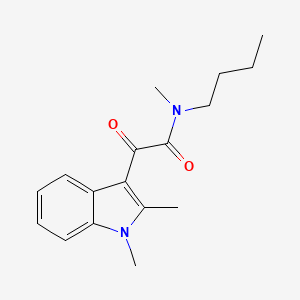

Chemical Structure

The compound is characterized by the following structural formula:

This structure features an indole moiety, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to indole derivatives. For instance, a study synthesized several indole-based compounds and assessed their efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. Although specific data on N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide was not detailed, similar compounds have shown promising antimicrobial effects, suggesting potential activity for this compound as well .

Anticancer Properties

Indole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. A notable study demonstrated that certain indole derivatives inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Indole A | Breast | Apoptosis induction |

| Indole B | Colon | Cell cycle arrest |

Neuroprotective Effects

There is growing evidence that indole derivatives may exert neuroprotective effects. For example, N-butyl derivatives have been studied for their ability to protect neuronal cells from oxidative stress and inflammation. These effects are critical in conditions such as Alzheimer's disease and other neurodegenerative disorders. The neuroprotective action is often attributed to the ability of these compounds to modulate neurotransmitter systems and reduce neuroinflammation .

Case Studies

- Antimicrobial Efficacy : In a study assessing a series of indole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antimicrobial activity. Although this does not directly reference N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide, it provides context for its potential efficacy based on structural similarities .

- Cancer Cell Studies : A case study involving a related indole derivative showed a 50% reduction in cell viability in MCF-7 (breast cancer) cells at a concentration of 10 µM after 24 hours of treatment. This suggests that N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide may exhibit similar effects due to its structural characteristics .

- Neuroprotection : In vitro studies have shown that indole derivatives can inhibit the production of reactive oxygen species (ROS) in neuronal cell cultures exposed to oxidative stress. This protective effect is crucial for developing therapeutic agents for neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are validated for synthesizing N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the indole core via Fischer indole synthesis or substitution reactions, starting with 1,2-dimethylindole derivatives.

- Step 2 : Introduction of the oxoacetamide moiety through condensation reactions, often using chloroacetyl chloride or similar reagents under anhydrous conditions.

- Step 3 : Alkylation of the nitrogen atoms with butyl and methyl groups, employing alkyl halides (e.g., iodomethane, 1-iodobutane) in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Optimization : Reaction time, temperature, and stoichiometric ratios of substituents (e.g., N-alkylation efficiency) must be calibrated via TLC or HPLC monitoring to minimize by-products .

Basic: How is structural confirmation achieved for this compound?

A combination of spectroscopic and crystallographic methods is used:

- NMR : ¹H/¹³C NMR to verify alkylation patterns (e.g., N-methyl and N-butyl peaks at δ ~2.8–3.2 ppm and δ ~0.8–1.5 ppm, respectively) and indole ring protons (δ ~7.0–7.5 ppm) .

- X-ray crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) is widely used for refinement, particularly to resolve steric effects from bulky substituents .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₈H₂₄N₂O₂: calculated 292.338 g/mol) .

Advanced: What experimental design principles are critical for evaluating its biological activity?

- In vitro assays : Use dose-response curves (e.g., IC₅₀ calculations) in cell viability assays (MTT or resazurin-based) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and vehicle controls .

- Target engagement : Enzyme inhibition studies (e.g., kinase assays) require purified proteins and ATP-competitive probes to validate binding specificity.

- Statistical rigor : Triplicate experiments with ANOVA or Student’s t-test for significance (p < 0.05). Address batch variability by repeating assays across multiple cell passages .

Advanced: How can discrepancies in pharmacological data between studies be systematically addressed?

- Meta-analysis : Pool data from independent studies to identify trends (e.g., inconsistent IC₅₀ values) and assess variables like cell line heterogeneity or assay conditions .

- Reprodubility checks : Replicate key experiments with standardized protocols (e.g., ATP concentration in kinase assays) and validate compound purity via HPLC (>95%) .

- Mechanistic studies : Use knock-out models (e.g., CRISPR/Cas9) to confirm target specificity if off-target effects are suspected .

Advanced: What strategies improve pharmacokinetic properties for in vivo applications?

- Structural modulation : Introduce polar groups (e.g., hydroxyls) to enhance solubility, guided by LogP calculations (target <3).

- Prodrug approaches : Mask acidic/basic moieties with ester or amide prodrugs to improve bioavailability .

- In silico modeling : Tools like SwissADME predict absorption and metabolism, while molecular dynamics (MD) simulations assess binding stability with serum proteins .

Advanced: How does reactivity differ between this compound and analogs with alternative N-alkyl groups?

- Electron-withdrawing effects : N-Methyl groups reduce electron density at the carbonyl, slowing nucleophilic attacks compared to unsubstituted analogs.

- Steric hindrance : Bulkier N-butyl groups may impede interactions in enzyme active sites, as shown in comparative docking studies with indole-based inhibitors .

- Experimental validation : Competitive binding assays (e.g., fluorescence polarization) quantify affinity differences toward targets like kinases or GPCRs .

Advanced: Which computational tools predict binding modes and affinity?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). Validate with free energy calculations (MM-GBSA) .

- MD simulations : GROMACS or AMBER assess binding stability over 100+ ns trajectories, identifying key residues (e.g., hydrogen bonds with indole NH) .

- QSAR models : Train on indole derivative datasets to correlate substituent effects (e.g., N-alkyl chain length) with activity .

Advanced: How are stereochemical challenges addressed during synthesis?

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak columns) or enzymatic resolution to separate enantiomers if unintended racemization occurs .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like imine formation .

- VCD spectroscopy : Vibrational circular dichroism confirms absolute configuration where crystallography is impractical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.